An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4,6-trifluorobenzene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4,6-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Chloro-2,4,6-trifluorobenzene
1-Chloro-2,4,6-trifluorobenzene is a halogenated aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts distinct reactivity and physical properties that are highly valuable in the fields of medicinal chemistry, agrochemical development, and materials science. The strategic placement of electron-withdrawing fluorine atoms significantly influences the electronic nature of the aromatic ring, making it a versatile intermediate for introducing trifluorophenyl moieties into larger, more complex molecules.[1]
This guide provides a comprehensive overview of the core physical properties of 1-Chloro-2,4,6-trifluorobenzene, offering insights into its handling, application, and the causality behind its chemical behavior. Understanding these fundamental characteristics is paramount for its effective and safe utilization in research and development.
Chemical Identity and Structure
Proper identification is the foundation of chemical safety and experimental reproducibility.
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IUPAC Name: 2-chloro-1,3,5-trifluorobenzene[2]
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CAS Number: 2106-40-3[2]
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Molecular Formula: C₆H₂ClF₃[3]
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Synonyms: 2,4,6-Trifluorochlorobenzene, 2-chloro-1,3,5-trifluoro-benzene[1][2]
Chemical Structure:
The structure reveals a benzene ring substituted with three fluorine atoms at positions 2, 4, and 6, and a chlorine atom at position 1. This arrangement leads to a specific electronic distribution and steric environment that dictates the compound's reactivity in synthetic transformations.
Core Physicochemical Properties
The physical properties of a compound govern its behavior in various experimental conditions, from reaction setup to purification and storage. The data presented here has been aggregated from various chemical data sources.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 124 °C (at standard pressure) | [1][4][5] |
| Melting Point | -3 to -2 °C | [1] |
| Density | 1.463 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.456 | [1] |
| Flash Point | 106 °F | [1] |
| Vapor Pressure | 14.2 mmHg at 25 °C | [1] |
Implications for Laboratory Practice
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Volatility and Distillation: With a boiling point of 124 °C, 1-Chloro-2,4,6-trifluorobenzene is a relatively volatile liquid.[1][4][5] This property makes it amenable to purification by vacuum distillation at lower temperatures to prevent thermal decomposition, a standard technique for compounds in this boiling range. Its vapor pressure of 14.2 mmHg at room temperature underscores the need for handling in well-ventilated areas or a fume hood to avoid inhalation of vapors.[1]
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Density and Phase Separation: The density of 1.463 g/mL, significantly higher than that of water, is a crucial consideration for aqueous workups.[1][4] In extractions with immiscible organic solvents and water, 1-Chloro-2,4,6-trifluorobenzene, or solutions containing it, will likely constitute the lower organic layer, a practical detail that is vital for correct phase separation.
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Thermal Stability and Storage: The melting point of -3 to -2 °C indicates that this compound is a liquid under standard laboratory conditions.[1] For long-term storage, it is recommended to keep it in a tightly sealed container in a freezer at temperatures under -20°C to minimize vapor loss and potential degradation.[1]
Synthetic and Research Applications
The trifluorinated phenyl motif is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of a drug candidate. 1-Chloro-2,4,6-trifluorobenzene is a key intermediate for introducing this valuable structural unit.
It is utilized in the synthesis of a range of products, including:
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Pharmaceuticals: As a chemical intermediate for producing various medicinal compounds.[1]
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Agrochemicals: In the development of products for crop protection and yield enhancement.[1]
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Liquid Crystal Materials: As a raw material in the manufacturing of liquid crystals.[5]
The reactivity of the C-Cl bond allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, making it a versatile precursor in the synthesis of complex organic molecules.
Safety and Handling: A Self-Validating System
Ensuring safety in the laboratory is a self-validating process; adherence to protocols protects the researcher and validates the integrity of the experiment. Based on aggregated GHS data, 1-Chloro-2,4,6-trifluorobenzene is classified with the following hazards:
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Flammable liquid and vapor (H226)[2]
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Causes skin irritation (H315)[2]
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Causes serious eye irritation (H319)[2]
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May cause respiratory irritation (H335)[2]
Recommended Handling Protocol
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Engineering Controls: Always handle 1-Chloro-2,4,6-trifluorobenzene in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
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Skin Protection: Wear impervious, flame-resistant clothing and gloves (e.g., nitrile) to avoid skin contact.[6]
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Respiratory Protection: If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[6]
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-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against electrostatic discharge.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[8]
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Spill Management: In case of a spill, shut off all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
First Aid Measures
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Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9]
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Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[9]
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Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[9]
Experimental Workflow: Purification and Analysis
The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of a synthesized batch of 1-Chloro-2,4,6-trifluorobenzene. This process is designed to ensure the material meets the high-purity requirements for applications in drug development and materials science.
Caption: Workflow for the purification and quality control of 1-Chloro-2,4,6-trifluorobenzene.
This self-validating workflow ensures that the final product is both pure and structurally correct. Each analytical step (GC-MS, NMR, FT-IR) provides orthogonal data that, when combined, offers a high degree of confidence in the material's identity and quality, a non-negotiable requirement in pharmaceutical and high-tech applications.
Conclusion
1-Chloro-2,4,6-trifluorobenzene is a specialty chemical whose value lies in the precise arrangement of its halogen substituents. Its physical properties—a moderate boiling point, high density, and status as a flammable liquid irritant—dictate the necessary protocols for its safe handling and effective use. For the research scientist and drug development professional, a thorough understanding of these core characteristics is not merely academic; it is the bedrock of innovative synthesis, experimental success, and laboratory safety.
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